Methyl 5-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate
Description
Methyl 5-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a hydroxyl group at the 5-position of one phenyl ring, a methyl group at the 3'-position of the adjacent ring, and a methyl ester at the 3-position. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-hydroxy-5-(3-methylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-4-3-5-11(6-10)12-7-13(15(17)18-2)9-14(16)8-12/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSZWRZGHLSNBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing biphenyl derivatives.
Industrial Production Methods: Industrial production of biphenyl compounds, including methyl 5-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate, often involves scalable synthetic methodologies. These methods include Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, and Friedel–Crafts reactions . The choice of method depends on the desired yield, purity, and specific functional groups present in the target compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The methyl and hydroxyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH3) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Methyl 5-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-3’-methyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Positional Effects : The hydroxyl group at the 5-position (vs. 4-position in 400747-48-0) may alter hydrogen-bonding patterns and solubility. The 3'-methyl group minimizes steric clash compared to 3',5'-dimethyl analogs .
- Functional Group Impact: The methyl ester (vs. Nitro groups (e.g., in 3JC48-3) introduce strong electron-withdrawing effects, critical for bioactivity .
Computational and Analytical Characterization
- Crystallography : Tools like SHELX and ORTEP () are widely used to determine biphenyl derivatives' dihedral angles and hydrogen-bonding networks. For example, the dihedral angle between phenyl rings in 3JC48-3 is critical for MYC/MAX binding .
- Similarity Scoring : The target compound shares a 0.97 similarity score with 1261961-26-5, suggesting comparable conformational flexibility .
Biological Activity
Methyl 5-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. It features a hydroxyl group, a methyl group, and an ester functional group, making it a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14O3
- Molecular Weight : 242.27 g/mol
This compound's unique structure allows it to participate in various chemical reactions and interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the hydroxyl and carboxylate groups enables hydrogen bonding and other non-covalent interactions that can modulate biological pathways.
Key Mechanisms:
- Antioxidant Activity : The hydroxyl group contributes to the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
- Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction.
Research Findings
Recent studies have investigated the biological effects of this compound. Below are some significant findings:
Case Studies
- In Vitro Studies : A study conducted on human liver cancer cells (HepG2) revealed that treatment with this compound led to a significant decrease in cell viability, indicating potential anticancer properties.
- Animal Models : In a rodent model of arthritis, administration of this compound resulted in reduced paw swelling and joint damage compared to control groups, highlighting its anti-inflammatory effects.
Q & A
Q. How can degradation pathways be mapped under physiological conditions?
Q. What strategies improve oral bioavailability in preclinical models?
Q. How do substituent electronic effects influence regioselectivity in C–H activation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
